![molecular formula C10H7ClN2O3S2 B2770215 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 866813-12-9](/img/structure/B2770215.png)
5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as CDHP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. CDHP is a member of the pyrimidine family, which is an important class of compounds with a wide range of therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is not fully understood, but it is believed to act through multiple pathways. 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been shown to inhibit the activity of enzymes such as topoisomerase II and dihydrofolate reductase, which are essential for DNA replication and cell proliferation. 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has also been reported to activate the p53 pathway, a tumor suppressor pathway that plays a critical role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of inflammatory cytokines and chemokines, and possess antimicrobial activity against a wide range of bacteria and fungi. 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has also been reported to exhibit antioxidant activity and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is its diverse biological activities, which make it a promising candidate for the development of novel therapeutic agents. 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is its low solubility, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the research on 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. One potential direction is the development of 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one-based drugs for the treatment of cancer, inflammation, and infectious diseases. Another potential direction is the investigation of the mechanism of action of 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, which could provide insights into its diverse biological activities. Additionally, the synthesis of 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives with improved solubility and bioavailability could lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be synthesized by the reaction of 4-chlorobenzenesulfonyl chloride with thiourea in the presence of a base such as sodium hydroxide. The resulting product is then treated with an acid to obtain 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in high yield.
Applications De Recherche Scientifique
5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and infectious diseases. It has been found to exhibit potent antitumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has also been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines and chemokines. Moreover, 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been reported to possess antimicrobial activity against a wide range of bacteria and fungi.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3S2/c11-6-1-3-7(4-2-6)18(15,16)8-5-12-10(17)13-9(8)14/h1-5H,(H2,12,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYCCLSLJXIWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CNC(=S)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

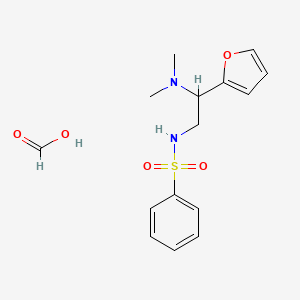
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2770133.png)
![N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2770134.png)
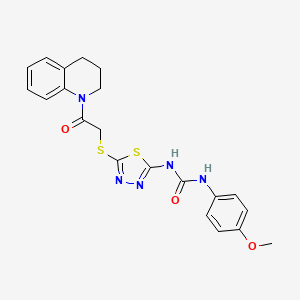
![ethyl 2-({[6-fluoro-4-oxo-3-(phenylcarbonyl)quinolin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2770136.png)
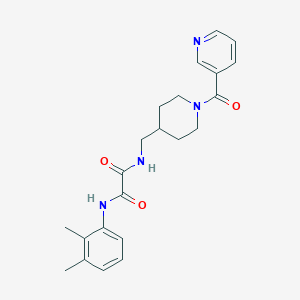
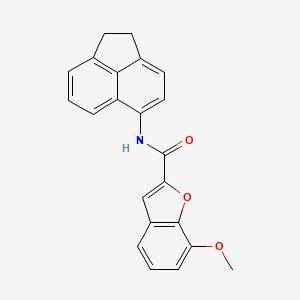
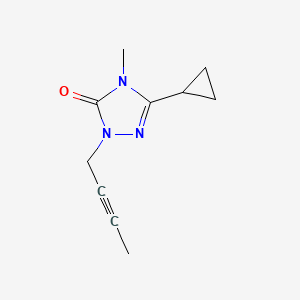
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2770146.png)
![1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2770147.png)
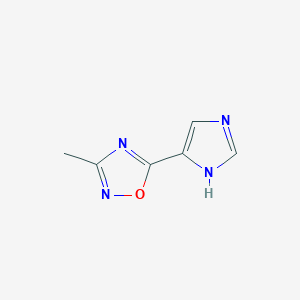
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2770150.png)
![4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2770153.png)
![Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone](/img/structure/B2770154.png)